-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a molecule containing a four-membered ring called an aziridine. The molecule also contains a benzyl group (phenylmethane) and two ester groups.
Scientific research involving 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate explores its potential as a building block for the synthesis of more complex molecules. These complex molecules could have various applications, but further study is needed.
Scientific literature databases can be searched to identify recent research articles mentioning 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate. These articles would detail the specific applications investigated by researchers.
1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound characterized by its unique four-membered aziridine ring structure. Its chemical formula is C12H13NO4, and it has a molecular weight of approximately 235.24 g/mol. The compound features two carboxylate groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's structure can be represented by the following SMILES notation: O=C(OCC1=CC=CC=C1)N(C2)[C@H]2C(OC)=O
.
These reactions make 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate a versatile building block in organic synthesis .
Several methods have been reported for synthesizing 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate:
1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate has potential applications in various fields:
Several compounds share structural similarities with 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 104597-98-0 | 1.00 |
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 170701-87-8 | 1.00 |
(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | 1217598-28-1 | 0.91 |
(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | 405175-79-3 | 0.91 |
2-(4-(Benzyloxy)carbonyl)-3-(methoxycarbonyl)piperazin-1-yl acetic acid | 1353945-61-5 | 0.91 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate lies in its specific combination of an aziridine ring and dicarboxylic acid functionalities, which may impart distinct chemical reactivity and biological properties compared to the others listed .